molecular formula C24H22ClN3O3S2 B2495350 4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 919705-75-2

4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2495350
CAS No.: 919705-75-2
M. Wt: 500.03
InChI Key: XSTOTJFYNZQQSP-UHFFFAOYSA-N
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Description

4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H22ClN3O3S2 and its molecular weight is 500.03. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has identified derivatives of sulfamoyl benzamides as potential anticancer agents. Specifically, compounds similar to the queried chemical have shown proapoptotic activity on melanoma cell lines, with significant growth inhibition observed at certain concentrations. This suggests a promising avenue for developing new treatments targeting cancer cells through apoptosis induction. Further studies have highlighted these compounds as inhibitors of human carbonic anhydrase isoforms, which are relevant in various physiological processes, including tumor growth and metastasis. The inhibition of these enzymes could therefore represent a novel strategy in cancer therapy (Yılmaz et al., 2015).

Enzyme Inhibition

Another area of research focuses on the inhibition of carbonic anhydrases, enzymes critical to many biological processes. Compounds structurally related to 4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide have been synthesized and shown to inhibit carbonic anhydrase isoforms effectively. These findings are significant for therapeutic applications, particularly in treating conditions where abnormal enzyme activity is a factor. The ability to modulate the activity of these enzymes with small molecule inhibitors opens up potential treatments for a range of diseases, including glaucoma and certain types of cancer (Ulus et al., 2016).

Antimicrobial and Antifungal Properties

Further investigations have revealed that sulfamoyl benzamide derivatives exhibit antimicrobial and antifungal properties. This is particularly relevant in the search for new agents to combat microbial resistance, a growing concern in global health. The development of new compounds with effective antimicrobial activity against a range of pathogens could significantly impact treating infectious diseases (Obasi et al., 2017).

Future Directions

Future research on this compound could involve studying its potential applications, such as its use in the development of new drugs or materials. Further studies could also focus on optimizing its synthesis and improving our understanding of its reactivity .

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3S2/c1-3-28(15-17-7-5-4-6-8-17)33(30,31)19-11-9-18(10-12-19)23(29)27-24-26-22-16(2)20(25)13-14-21(22)32-24/h4-14H,3,15H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTOTJFYNZQQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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